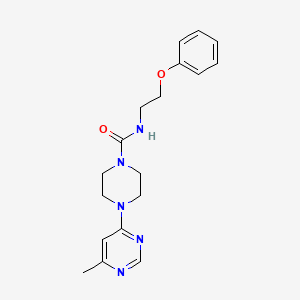

4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-15-13-17(21-14-20-15)22-8-10-23(11-9-22)18(24)19-7-12-25-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXYUFSWADFLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.

Introduction of the phenoxyethyl group: The phenoxyethyl group is attached via an alkylation reaction, where the piperazine derivative reacts with a phenoxyethyl halide.

Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amidation reaction, where the piperazine derivative reacts with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of a carboxylic acid derivative.

Reduction: Reduction reactions may occur at the carboxamide group, converting it to an amine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that derivatives of piperazine compounds exhibit potential anticancer properties. Specifically, compounds that inhibit key signaling pathways involved in tumor growth and proliferation have been identified. The inhibition of ERK (extracellular signal-regulated kinase) pathways has been a focal point, as these pathways are often dysregulated in cancer cells. The compound under discussion may act as a selective inhibitor of these pathways, thereby exhibiting antitumor effects .

2. Treatment of Neurological Disorders

Piperazine derivatives are also being investigated for their neuroprotective effects. The ability to modulate neurotransmitter systems makes these compounds promising candidates for treating conditions such as anxiety and depression. Several studies have highlighted the role of piperazine derivatives in enhancing serotonin and dopamine receptor activity, which could be beneficial in managing mood disorders .

3. Antimicrobial Properties

The antimicrobial efficacy of piperazine-based compounds has been documented, with some studies showing activity against various bacterial strains. This application is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed. The structural features of 4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide may enhance its effectiveness against resistant strains .

Table 1: Mechanisms of Action

Case Studies

Case Study 1: Anticancer Research

In a study examining the effects of piperazine derivatives on cancer cell lines, this compound demonstrated significant inhibition of cell proliferation in colorectal cancer models. The compound's ability to induce apoptosis was linked to its action on the MAPK/ERK pathway, suggesting a targeted approach to cancer therapy .

Case Study 2: Neuropharmacology

A recent investigation into the neuropharmacological properties of piperazine derivatives found that this compound improved behavioral outcomes in animal models of anxiety. The study reported enhanced performance in elevated plus maze tests, indicating anxiolytic effects potentially mediated by serotonin receptor modulation .

Mechanism of Action

The mechanism of action of 4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to receptors: Modulating the activity of neurotransmitter receptors in the brain.

Inhibiting enzymes: Blocking the activity of enzymes involved in disease pathways.

Interacting with DNA/RNA: Affecting the expression of genes involved in cell proliferation and survival.

Comparison with Similar Compounds

PKM-833 (FAAH Inhibitor)

- Structure : (R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide.

- Key Features : Chroman group enhances brain penetrability; trifluoromethyl group improves metabolic stability.

- Comparison: Unlike the target compound’s pyrimidine ring, PKM-833’s chroman moiety facilitates central nervous system (CNS) penetration, making it suitable for neurological targets like fatty acid amide hydrolase (FAAH). The 2-phenoxyethyl group in the target compound may reduce CNS penetration due to increased polarity.

BCTC (TRPV1 Antagonist)

- Structure : N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide.

- Key Features : Bulky tert-butylphenyl group enhances TRPV1 receptor binding; 3-chloropyridinyl improves antagonist activity.

- Comparison: The tert-butyl group in BCTC increases hydrophobic interactions with TRPV1, whereas the target compound’s 6-methylpyrimidin-4-yl group may favor interactions with different targets (e.g., kinases). The phenoxyethyl chain in the target compound could enhance solubility compared to BCTC’s lipophilic tert-butyl.

4-Hydroxyquinazoline Derivatives (A1–A6)

- Structure : Variants include N-(halophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide.

- Key Features : Halogen substituents (F, Cl) modulate electronic properties and binding affinity.

- Comparison: Fluorine/chlorine substituents in A2–A6 improve metabolic stability and target engagement compared to the target compound’s methylpyrimidine. However, the phenoxyethyl group in the target compound may offer better membrane permeability than A1–A6’s quinazolinone core.

JNJ Compound A (DGAT1 Inhibitor)

- Structure: N-[2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)piperazine-1-carboxamide.

- Key Features : Dichlorophenyl and methoxyphenyl groups confer DGAT1 selectivity.

- Comparison: JNJ’s dichlorophenyl and pyrrolidinylmethyl groups create a steric and electronic profile distinct from the target compound’s pyrimidine-phenoxyethyl system. This suggests divergent target selectivity (DGAT1 vs.

N-(2-Ethoxyphenyl)-4-(2-Methyl-6-Phenoxypyrimidin-4-yl)piperazine-1-carboxamide

- Structure: Closely related to the target compound, differing in pyrimidine substitution (2-methyl-6-phenoxy vs. 6-methyl) and ethoxyphenyl vs. phenoxyethyl.

- Key Features: Ethoxyphenyl group may alter metabolic pathways compared to the phenoxyethyl chain.

- The 6-methylpyrimidine in the target compound might improve enzymatic stability compared to 2-methyl-6-phenoxy analogs.

Antiproliferative Furopyrazine Derivatives

- Structure : 4-(Aryl)-N-(3-alkoxyfuro[2,3-b]pyrazin-2-yl)piperazine-1-carboxamide.

- Key Features : Furopyrazine core linked to antiproliferative activity in cancer models.

- Comparison : The furopyrazine moiety in these derivatives likely engages DNA repair pathways, whereas the target compound’s pyrimidine ring may target nucleotide-binding enzymes (e.g., kinases).

Research Findings and Implications

- Substituent Effects : Bulky groups (e.g., tert-butyl in BCTC) enhance receptor binding but reduce solubility. Halogens (F, Cl) improve stability but may limit bioavailability.

- Therapeutic Potential: The target compound’s pyrimidine-phenoxyethyl structure positions it for exploration in kinase inhibition or GPCR modulation, distinct from FAAH or TRPV1-focused analogs.

- Pharmacokinetics: The phenoxyethyl chain may offer a balance between solubility and permeability, avoiding extremes seen in lipophilic (BCTC) or polar (PKM-833) analogs.

Biological Activity

4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide, also known by its CAS number 1396766-68-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C18H23N5O2

- Molecular Weight : 341.415 g/mol

- IUPAC Name : this compound

The compound acts primarily as an inhibitor of specific protein interactions and enzymatic activities. Research indicates that it may influence pathways associated with cancer progression and pain modulation.

Inhibition of Menin-MLL Interaction

One of the notable mechanisms involves the inhibition of the menin-mixed lineage leukemia (MLL) interaction. This pathway is crucial in various hematological malignancies, particularly acute leukemias. The inhibition of this interaction can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been assessed through various in vitro and in vivo studies.

Anticancer Activity

Studies have demonstrated that compounds with similar structures can exhibit significant anticancer properties by disrupting critical signaling pathways involved in tumor growth. The ability to inhibit menin-MLL interactions may position this compound as a candidate for further development as an anticancer agent .

Analgesic Effects

Preliminary research suggests potential analgesic effects through modulation of endocannabinoid levels, which could alleviate pain associated with inflammatory conditions. Animal models have shown that FAAH inhibitors can reduce hyperalgesia and allodynia, indicating a possible therapeutic role for this compound in pain management .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into potential applications:

- Inhibition Studies : A study focusing on FAAH inhibitors demonstrated that compounds structurally similar to this compound significantly increased levels of endocannabinoids in rat models, suggesting a pathway for pain relief .

- Cancer Cell Line Studies : Research involving menin inhibitors has shown promising results in reducing proliferation rates in leukemia cell lines, supporting the potential use of this compound in targeted cancer therapies .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related piperazine derivatives have indicated favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.

Q & A

Q. Key Conditions :

- Catalysts : Triethylamine or DIEA for deprotonation.

- Purification : Column chromatography (hexanes/EtOAc gradients) or crystallization from Et₂O/MeOH mixtures .

Which spectroscopic and chromatographic methods are routinely employed to confirm the structural integrity of this compound?

Basic Research Question

A combination of techniques ensures structural validation:

- ¹H/¹³C NMR : Assign peaks for the piperazine ring (δ 3.2–3.6 ppm, multiplet), pyrimidine protons (δ 8.8–9.0 ppm, singlet), and phenoxyethyl chain (δ 6.8–7.3 ppm, aromatic) .

- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- HPLC-MS : Assess purity (>98%) and molecular ion ([M+H]⁺) via ESI-MS .

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly for the carboxamide linkage .

Q. Table 1: Representative NMR Data (DMSO-d₆)

| Proton/Group | δ (ppm) | Multiplicity |

|---|---|---|

| Piperazine CH₂ | 3.4–3.6 | m (4H) |

| Pyrimidine H | 8.9 | s (1H) |

| Phenoxy Ar-H | 7.0–7.3 | m (5H) |

How can computational modeling be integrated into the design of derivatives to enhance target binding affinity?

Advanced Research Question

Methodology :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., kinases or GPCRs). Focus on the pyrimidine ring’s π-π stacking and carboxamide H-bonding .

Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess binding pose retention .

QSAR Modeling : Corrogate substituent effects (e.g., methyl on pyrimidine) with activity data to optimize logP and polar surface area (PSA) .

Key Insight : Introducing electron-withdrawing groups on the pyrimidine ring (e.g., -CF₃) may enhance hydrophobic interactions without compromising solubility .

What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

Advanced Research Question

Root Causes : Discrepancies often arise from bioavailability or metabolic instability.

Approaches :

- ADME Profiling : Measure permeability (Caco-2 assay), metabolic stability (microsomal incubation), and plasma protein binding .

- Pro-drug Design : Mask the carboxamide as an ester to improve oral absorption, with in vivo hydrolysis restoring activity .

- Pharmacokinetic Studies : Compare AUC and Cₘₐₓ in rodent models to identify clearance pathways (e.g., CYP450 metabolism) .

Q. Table 2: Example In Vitro vs. In Vivo Discrepancy Analysis

| Parameter | In Vitro (IC₅₀) | In Vivo (ED₅₀) | Resolution Strategy |

|---|---|---|---|

| Target Binding | 10 nM | 500 nM | Improve solubility via PEGylation |

| Metabolic Stability | N/A | t₁/₂ = 1.2 h | Introduce deuterium at labile sites |

How do solvent polarity and catalyst choice influence the regioselectivity in substitution reactions of the piperazine ring?

Advanced Research Question

Experimental Design :

Q. Table 3: Solvent/Catalyst Impact on Yield and Selectivity

| Solvent | Catalyst | Temp (°C) | Yield (%) | Regioselectivity (C4:C2) |

|---|---|---|---|---|

| DMF | DIEA | 80 | 75 | 9:1 |

| Toluene | Pd(OAc)₂ | 110 | 60 | 3:1 |

What analytical approaches are recommended for characterizing polymorphic forms of this compound?

Advanced Research Question

Methodology :

- PXRD : Identify distinct crystal forms (e.g., anhydrous vs. hydrate) via Bragg peak positions .

- DSC/TGA : Monitor thermal events (melting, decomposition) to assess stability .

- Raman Spectroscopy : Detect subtle conformational differences in solid-state hydrogen bonding .

Key Consideration : Polymorphs may exhibit varying solubility profiles, impacting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.